

Application Notes and Protocols for Nicotinamide Administration in Mouse Models

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Compound of Interest

Compound Name: Nicotinamide

Cat. No.: B372718

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These application notes provide detailed protocols for the administration of **nicotinamide** (NAM) to mouse models, a common practice in research areas such as aging, metabolic diseases, and neurodegeneration. This document outlines various administration routes, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Nicotinamide, a form of vitamin B3, is a precursor to **nicotinamide** adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism and signaling.^{[1][2]} Supplementation with **nicotinamide** is used to elevate NAD⁺ levels, which can decline with age and in certain disease states.^[1] This has been shown to have protective effects in various mouse models of disease.^{[3][4][5]} These protocols are intended to provide standardized methods for researchers utilizing **nicotinamide** in their mouse studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different **nicotinamide** administration routes based on published studies.

Table 1: Intraperitoneal (i.p.) Injection of Nicotinamide

| Parameter | Value | Mouse Strain | Notes | Reference |
|----------------------------------|---|---|--|-----------|
| Dosage Range | 100 - 1000 mg/kg | C3H | Dose-independent enhancement of radiation damage was observed in this range. | [6][7] |
| 100 - 500 mg/kg | Not Specified | Shown biphasic elimination with dose-dependent changes in half-life. | [8] | |
| 0.1 - 0.5 mg/g (100 - 500 mg/kg) | CBA | Peak plasma levels were observed within the first 15 minutes. | [9] | |
| 100 mg/kg | Not Specified | Administered intravenously immediately after cardiopulmonary resuscitation, resulted in 100% survival at 4 hours. | [10] | |
| Peak Plasma Concentration (Cmax) | 1,000 - 4,800 nmol/ml | Not Specified | Achieved with doses of 100-500 mg/kg. | [8] |
| Time to Peak (Tmax) | Within 15 minutes | CBA | For doses of 0.1 - 0.5 mg/g. | [9] |
| Elimination Half-Life (t1/2) | Initial: 0.8 - 2 h; Terminal: 3.4 - 5.6 h | Not Specified | Increased with doses from 100 to 500 mg/kg. | [8] |

| | | | | |
|-----------------|---------------|---------------|---|-----|
| Bioavailability | Close to 100% | Not Specified | Compared to intravenous administration. | [8] |
|-----------------|---------------|---------------|---|-----|

Table 2: Oral Administration of Nicotinamide and its Precursors

| Compound | Administration Route | Dosage/Concentration | Mouse Strain | Key Findings | Reference |
|-----------------------------------|---------------------------|----------------------------|-----------------------|---|-----------|
| Nicotinamide | Drinking Water | 0.3%, 0.6%, 1.2% | C57BL/6 | Prophylactic supplementation prevented the progression of adenine-induced kidney disease. | [11] |
| Nicotinamide Riboside (NR) | Oral Gavage | 185 mg/kg | Not Specified | To achieve comparable levels to a human dose of 15 mg/kg. | [12] |
| Nicotinamide Riboside (NR) | Drinking Water | 12 mM | APP/PS1 AD mice | Used to study the effects on Alzheimer's disease models. | [13] |
| Nicotinamide Riboside (NR) | Drinking Water | 3.0 mg/mL (~500 mg/kg/day) | C57BL/6J and C57BL/6N | Had minimal impact on energy metabolism in models of mild obesity. | [14][15] |
| Nicotinamide Mononucleotide (NMN) | Oral Gavage | 400 mg/kg | C57/B6J | Successfully increased brain NAD+ levels after 45 minutes. | [16][17] |
| Nicotinamide Mononucleotide | Intraperitoneal Injection | 60 mg/kg | Not Specified | Mitigated post-cardiac | [18] |

de (NMN)

arrest brain
injury.

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Injection of Nicotinamide

This protocol describes the preparation and administration of a **nicotinamide** solution via intraperitoneal injection.

Materials:

- **Nicotinamide** (Sigma-Aldrich or equivalent)
- Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-30 gauge)
- 70% ethanol wipes
- Animal scale

Procedure:

- Preparation of **Nicotinamide** Solution:
 - Calculate the required amount of **nicotinamide** based on the desired dose (e.g., 100 mg/kg) and the number of mice.
 - Dissolve the **nicotinamide** in sterile saline or PBS to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, injecting 0.25 mL).
 - Ensure the solution is completely dissolved and sterile-filter if necessary.

- It is recommended to warm the solution to room or body temperature before injection to avoid animal discomfort.[19]
- Animal Restraint:
 - Weigh the mouse to accurately calculate the injection volume.
 - Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended.[19]
 - Turn the restrained animal so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to move cranially.[20]
- Injection:
 - Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.[19][20] This location minimizes the risk of injuring the cecum, which is typically on the left side.[20]
 - Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[19][21]
 - Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.[20]
 - If aspiration is clear, inject the calculated volume of the **nicotinamide** solution.
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions.

Protocol for Oral Gavage of Nicotinamide

This protocol details the administration of a **nicotinamide** solution directly into the stomach.

Materials:

- **Nicotinamide** solution (prepared as in 3.1.1)

- Flexible feeding tube or stainless-steel gavage needle (18-20 gauge, 1.5 inches long with a ball tip for mice)
- 1 mL syringe

Procedure:

- Preparation:
 - Prepare the **nicotinamide** solution as described above.
 - Draw the calculated volume into the syringe and attach the gavage needle.
- Animal Restraint:
 - Securely restrain the mouse with one hand, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- Administration:
 - Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
 - Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus and then the stomach. Do not force the needle.
 - Administer the solution slowly.
 - Withdraw the needle and return the mouse to its cage.
 - Observe the mouse for any signs of distress or improper administration (e.g., solution coming from the nose).

Protocol for Nicotinamide Administration in Drinking Water

This method is suitable for chronic administration.

Materials:

- **Nicotinamide**
- Water bottles
- Graduated cylinder

Procedure:

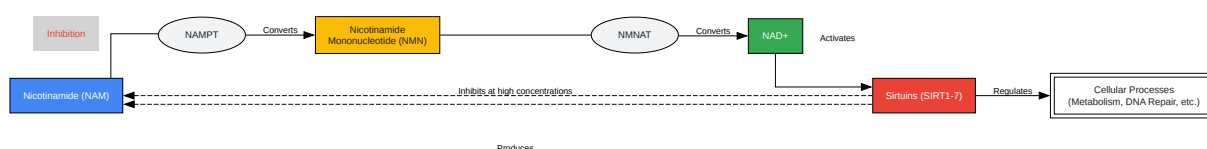
- Solution Preparation:
 - Calculate the amount of **nicotinamide** needed to achieve the desired concentration in the drinking water (e.g., 0.3% w/v is 3 g of **nicotinamide** per 1 L of water).
 - Dissolve the **nicotinamide** in the drinking water. Ensure it is fully dissolved.
- Administration:
 - Fill the water bottles with the **nicotinamide** solution.
 - Provide the bottles to the mice ad libitum.
- Monitoring and Maintenance:
 - Monitor water consumption regularly to estimate the daily dose received by the mice. Water intake can be affected by the taste of the **nicotinamide**.
 - Prepare fresh **nicotinamide** solution and change the bottles at least twice a week to ensure stability and hygiene.

Signaling Pathway and Experimental Workflow

Nicotinamide Adenine Dinucleotide (NAD⁺) Biosynthesis and Sirtuin Activation

Nicotinamide is a key component of the NAD⁺ salvage pathway.[\[22\]](#) It is converted to **nicotinamide** mononucleotide (NMN) by the enzyme **nicotinamide** phosphoribosyltransferase

(NAMPT).[1] NMN is then converted to NAD+.[23] NAD+ is a crucial substrate for sirtuins (SIRT1-7), a class of NAD+-dependent deacylases.[22][23] By deacetylating various protein substrates, sirtuins regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation, thereby influencing healthspan and longevity.[22][24]

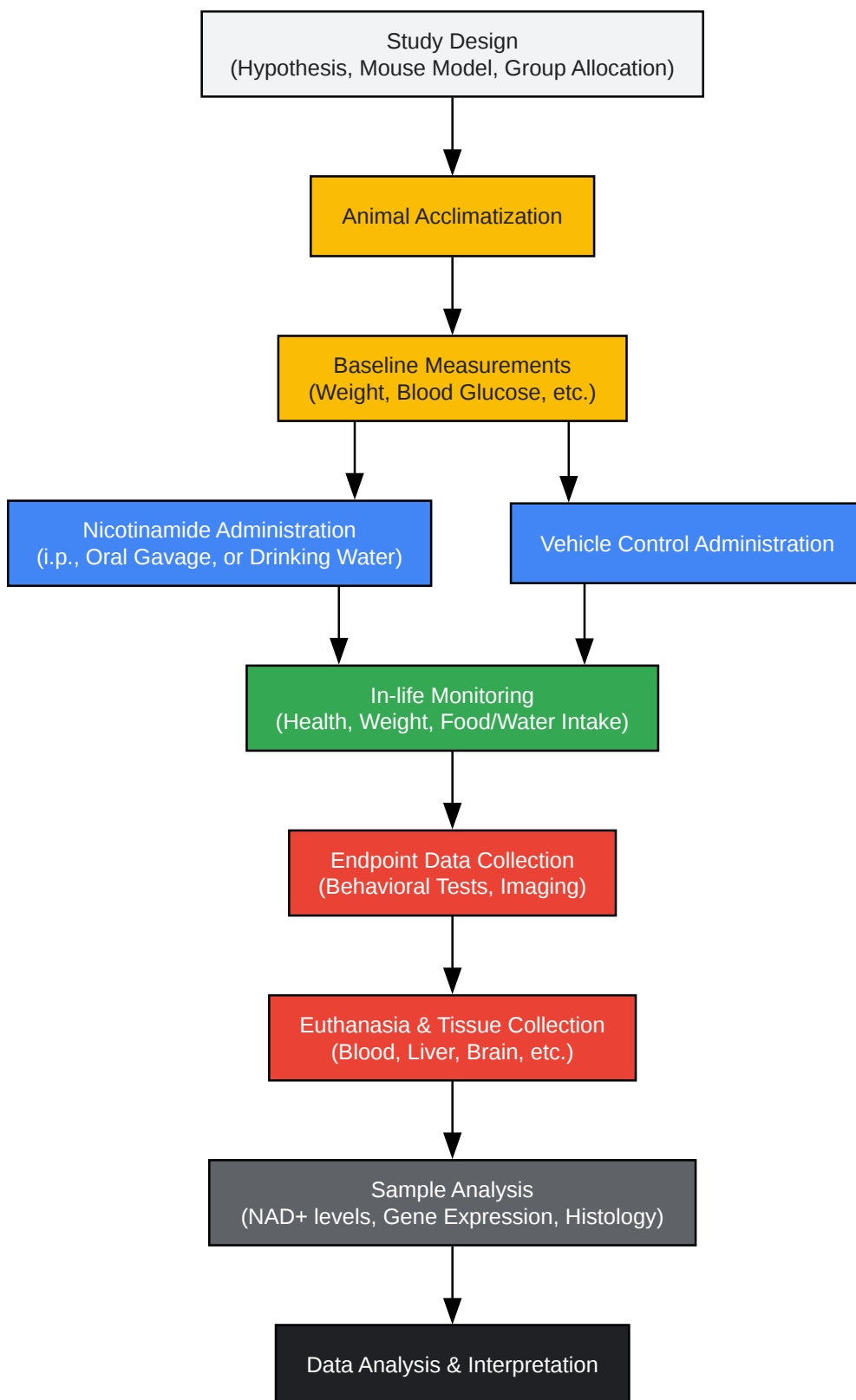


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Nicotinamide to NAD+ and Sirtuin Activation Pathway.

General Experimental Workflow for a Nicotinamide Study in Mice

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of **nicotinamide**.



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A typical experimental workflow for a **nicotinamide** study.

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